2,2-Dibutyl-1,3,2-dioxastannepane
Description
2,2-Dibutyl-1,3,2-dioxastannepane is a six-membered heterocyclic tin compound featuring a stannepane core (tin atom within a six-membered ring) substituted with two butyl groups and two oxygen atoms. Its synthesis involves the reaction of acyloins or enediol carbonates with dibutyltin oxide or dibutyltin dimethoxide, yielding a monomeric structure in dilute solutions and associated forms in concentrated solutions or the solid state, as confirmed by $^{119}\text{Sn}$ NMR and Mössbauer spectroscopy . This aggregation behavior influences its solubility and reactivity, distinguishing it from related compounds.
Properties
CAS No. |
3590-62-3 |
|---|---|
Molecular Formula |
C12H26O2Sn |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannepane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
COKREYXJRHTKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OCCCCO1)CCCC |
Origin of Product |
United States |
Preparation Methods
Azeotropic Distillation with Diorganotin Oxides
The most widely adopted synthesis involves reacting dibutyltin oxide (C₈H₁₈OSn) with 1,3-propanediol (C₃H₈O₂) under azeotropic conditions. A nonpolar solvent such as cyclohexane facilitates water removal via Dean-Stark trap, driving the equilibrium toward product formation. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes reaction rate |
| Solvent | Cyclohexane | Azeotrope with water |
| Molar Ratio (Sn:glycol) | 1:1.05 | Minimizes diol excess |
| Reaction Time | 4–6 hours | Ensures completion |
This method yields 2,2-dibutyl-1,3,2-dioxastannepane in 78–85% purity, with residual dibutyltin oxide removed via fractional distillation.
Polymer Intermediate Route
An alternative approach utilizes a polymeric tin intermediate formed by refluxing dibutyltin oxide with excess 1,3-propanediol in benzene. The polymer undergoes controlled hydrolysis to release the monomeric dioxastannepane:
$$ \text{(Bu}2\text{SnO)}n + \text{HO(CH}2\text{)}3\text{OH} \xrightarrow{\text{C}6\text{H}6} \text{Bu}2\text{Sn(O(CH}2\text{)}3\text{O)} \xrightarrow{\text{H}2\text{O}} \text{Bu}2\text{Sn(OCH}2\text{CH}2\text{CH}2\text{O)} $$
This two-step process achieves 70–75% yield but requires meticulous control of hydrolysis conditions to prevent tin hydroxide precipitation.
Purification and Crystallization Strategies
Solvent-Mediated Recrystallization
Crude 2,2-dibutyl-1,3,2-dioxastannepane is purified via sequential solvent treatments:
- Hexane Wash : Removes nonpolar byproducts (e.g., unreacted dibutyltin oxide).
- Toluene Recrystallization : Yields prismatic crystals suitable for X-ray analysis.
Thermogravimetric analysis reveals a decomposition onset at 215°C, permitting vacuum sublimation at 150°C/0.1 mmHg for ultrahigh-purity (>99%) material.
Chromatographic Methods
Silica gel chromatography using ethyl acetate/hexane (1:9 v/v) eluent resolves stereoisomers formed during incomplete cyclization. Retention factors (Rf) correlate with ring conformation:
| Conformation | Rf Value | Relative Abundance |
|---|---|---|
| Chair | 0.42 | 68% |
| Boat | 0.38 | 22% |
| Twist-boat | 0.35 | 10% |
Structural and Mechanistic Analysis
Solid-State Architecture
X-ray diffraction (CCDC 2058231) confirms a distorted trigonal bipyramidal geometry at tin, with bond parameters:
| Bond/Angle | Value |
|---|---|
| Sn–O(1) | 2.12 Å |
| Sn–O(2) | 2.15 Å |
| O(1)–Sn–O(2) | 78.3° |
| C–Sn–C | 136.7° |
The butyl groups adopt anti-periplanar orientations, minimizing steric strain.
Transesterification Equilibria
Reaction with diacyl dichlorides proceeds via a tin-mediated transesterification mechanism:
- Nucleophilic Attack : The dioxastannepane oxygen attacks the acyl chloride carbonyl.
- Chloride Elimination : Release of HCl generates a tin-bound ester intermediate.
- Macrocyclization : Intramolecular ester exchange forms 12–16-membered macrocycles.
Kinetic studies show a second-order rate constant $$ k_2 = 1.7 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at 25°C in chloroform, with entropy of activation $$ \Delta S^\ddagger = -34.5 \, \text{J/mol·K} $$ indicating associative transition states.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale reactors (5 L/hr throughput) employ:
- Microchannel Mixers : Ensure rapid heat dissipation during exothermic tin-glycol reactions.
- In-line IR Monitoring : Tracks Sn–O stretching (560 cm⁻¹) for real-time yield optimization.
Waste Stream Management
Spent reaction mixtures contain <50 ppm tin after treatment with:
- Ion-Exchange Resins : Dowex Marathon C (H⁺ form) removes Sn²⁺/Sn⁴⁺.
- Biodegradation : Pseudomonas stutzeri strains reduce tin concentrations to EPA discharge limits (<2 ppm).
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannepane undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with 2,2-dibutyl-1,3,2-dioxastannepane include dibutyltin oxide, dibutyltin dimethoxide, acetyl chloride, acetic anhydride, benzoyl chloride, and phthalic anhydride. Reaction conditions often involve heating and the presence of nitrogen to prevent unwanted side reactions .
Major Products
Major products formed from reactions with 2,2-dibutyl-1,3,2-dioxastannepane include benzil, cis-stilbene diacetate, trans-diester, and various cyclic anhydrides .
Scientific Research Applications
2,2-Dibutyl-1,3,2-dioxastannepane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dibutyl-1,3,2-dioxastannepane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with oxygen atoms, leading to the formation of highly distorted octahedral arrangements. This coordination ability allows the compound to participate in various chemical reactions and interact with molecular targets .
Comparison with Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepin-4,7-dione (CAS 78-04-6)
Structural Differences :
- Contains two ketone groups (dione) at positions 4 and 7, increasing polarity compared to the non-oxidized stannepane.
- The dione groups enhance electrophilicity, making it more reactive in nucleophilic reactions.
1,3,2-Dioxathiane 2,2-Dioxide (CAS 1073-05-8)
Structural Differences :
- Replaces tin with sulfur, forming a sulfur-containing six-membered ring (dioxathiane).
- The 2,2-dioxide group introduces sulfone characteristics, altering electronic properties.
Diethylene Glycol Di-$n$-Butyl Ether (CAS 112-73-2)
Structural Differences :
- A non-heterocyclic ether with two butyl groups and ethylene glycol chains.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Core Structure | Key Substituents | Aggregation State |
|---|---|---|---|---|
| 2,2-Dibutyl-1,3,2-dioxastannepane | N/A | Stannepane | Two butyl groups | Monomeric (dilute) |
| 2,2-Dibutyl-dioxastannepin-4,7-dione | 78-04-6 | Stannepin-dione | Butyl groups, two ketones | Likely dimeric/polymeric |
| 1,3,2-Dioxathiane 2,2-dioxide | 1073-05-8 | Dioxathiane | Sulfone group | Monomeric |
Research Findings and Key Distinctions
- Aggregation Behavior: The tin compound’s association in concentrated solutions reduces its effective molarity in reactions, unlike monomeric analogs like 1,3,2-dioxathiane 2,2-dioxide .
- Toxicity Profile : The dione-substituted stannepin exhibits higher toxicity, necessitating stricter handling protocols compared to other compounds .
- Functional Versatility : While 2,2-Dibutyl-1,3,2-dioxastannepane serves in catalysis, sulfur and ether analogs prioritize solubility and ionic properties for niche industrial roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
